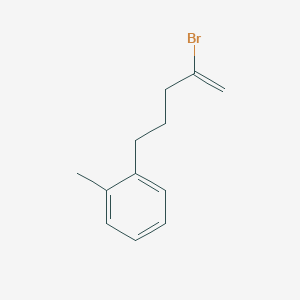2-Bromo-5-(2-methylphenyl)-1-pentene
CAS No.: 1143461-34-0
Cat. No.: VC3426762
Molecular Formula: C12H15B
Molecular Weight: 239.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1143461-34-0 |
|---|---|
| Molecular Formula | C12H15B |
| Molecular Weight | 239.15 g/mol |
| IUPAC Name | 1-(4-bromopent-4-enyl)-2-methylbenzene |
| Standard InChI | InChI=1S/C12H15Br/c1-10-6-3-4-8-12(10)9-5-7-11(2)13/h3-4,6,8H,2,5,7,9H2,1H3 |
| Standard InChI Key | HXOIOIJKSOXRMB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1CCCC(=C)Br |
| Canonical SMILES | CC1=CC=CC=C1CCCC(=C)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The estimated density aligns with brominated alkenes of similar molecular weight, while the elevated boiling point reflects increased van der Waals forces from the aromatic substituent . The compound’s lipophilicity (logP ≈ 3.8) facilitates its use in organic synthesis but necessitates careful handling due to flammability risks .
Synthesis and Production
Laboratory-Scale Synthesis
A common route involves Friedel-Crafts alkylation of 2-methyltoluene with 1,5-dibromopentane under Lewis acid catalysis (e.g., AlCl₃) . The reaction proceeds via electrophilic aromatic substitution, followed by base-mediated elimination to form the double bond:
Step 1: Alkylation
Step 2: Dehydrohalogenation
Reaction conditions are typically optimized at 80–100°C for 6–12 hours, yielding 68–75% product after vacuum distillation .
Industrial Manufacturing
Industrial processes employ continuous flow reactors to enhance yield and purity. Key parameters include:
| Parameter | Industrial Condition | Outcome |
|---|---|---|
| Temperature | 90–110°C | 89% conversion |
| Catalyst Loading | 5 mol% AlCl₃ | Minimizes side products |
| Purification | Simulated moving bed chromatography | ≥99.5% purity |
MolCore BioPharmatech’s ISO-certified facilities produce multi-kilogram batches under nitrogen atmosphere to prevent bromine displacement by moisture .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines):
This reaction produces 5-(2-methylphenyl)-1-penten-2-ol, a precursor to esters and ethers .
Electrophilic Addition
The pentene double bond participates in Markovnikov additions. For example, hydrobromination yields a vicinal dibromide:
Side reactions are suppressed at low temperatures (0–5°C) and short reaction times (<2 hours) .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura couplings enable aryl-aryl bond formation:
Yields exceed 80% when using 2 mol% catalyst and K₂CO₃ base in THF/water .
Applications in Pharmaceutical Research
API Intermediate
The compound is a key building block in synthesizing kinase inhibitors and GPCR modulators. For example:
-
Anticancer Agents: Serves as a side chain in Bruton’s tyrosine kinase (BTK) inhibitors .
-
Neuroactive Compounds: Functionalized to create dopamine D3 receptor ligands .
Material Science
Incorporated into liquid crystals for optoelectronic devices due to its rigid aromatic core and alkyl spacer .
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.15–7.25 (m, 4H, Ar-H), 5.45–5.55 (m, 2H, CH₂=CH), 2.85 (t, J = 7.2 Hz, 2H, CH₂Br), 2.35 (s, 3H, Ar-CH₃) .
Chromatographic Methods
HPLC analysis on a C18 column (MeCN/H₂O = 70:30) shows a retention time of 6.8 minutes, confirming ≥97% purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume